8-[(2E)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-[(2E)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound known for its potential applications in various scientific fields. This compound features a purine core, which is a fundamental structure in many biologically active molecules, including nucleotides and certain pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(2E)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps:
Formation of the Hydrazone Intermediate: This step involves the reaction of 2-chloro-6-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Cyclization: The hydrazone intermediate undergoes cyclization with 7-ethyl-3-methylxanthine under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, pH, and the use of catalysts to accelerate the reaction rates. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms (chlorine or fluorine) are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in ethanol or water.
Major Products
Oxidation: Oxidized purine derivatives.
Reduction: Reduced hydrazone derivatives.
Substitution: Substituted purine derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, the compound can be used in studies related to enzyme inhibition, particularly those involving purine metabolism. It serves as a model compound for understanding the interactions between purine derivatives and biological macromolecules.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory properties. Its ability to interact with nucleic acids and proteins makes it a candidate for drug development.
Industry
Industrially, the compound can be used in the synthesis of dyes, pigments, and other materials that require complex organic structures. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 8-[(2E)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. It can inhibit or modulate the activity of these enzymes, leading to altered cellular processes. The compound may also interact with nucleic acids, affecting DNA and RNA synthesis and function.
Comparison with Similar Compounds
Similar Compounds
- 8-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 8-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
The presence of both chlorine and fluorine atoms in the benzylidene moiety of 8-[(2E)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione imparts unique chemical properties, such as increased reactivity and potential for forming diverse derivatives. This dual substitution pattern distinguishes it from similar compounds, offering a broader range of applications and interactions.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
8-[(2E)-2-[(2-chloro-6-fluorophenyl)methylidene]hydrazinyl]-7-ethyl-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN6O2/c1-3-23-11-12(22(2)15(25)20-13(11)24)19-14(23)21-18-7-8-9(16)5-4-6-10(8)17/h4-7H,3H2,1-2H3,(H,19,21)(H,20,24,25)/b18-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHJCGYXQWCXRR-CNHKJKLMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1NN=CC3=C(C=CC=C3Cl)F)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(N=C1N/N=C/C3=C(C=CC=C3Cl)F)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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